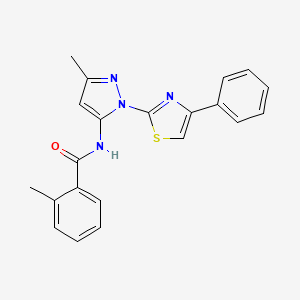2-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide
CAS No.: 1020488-39-4
Cat. No.: VC8193590
Molecular Formula: C21H18N4OS
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1020488-39-4 |
|---|---|
| Molecular Formula | C21H18N4OS |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | 2-methyl-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C21H18N4OS/c1-14-8-6-7-11-17(14)20(26)23-19-12-15(2)24-25(19)21-22-18(13-27-21)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,23,26) |
| Standard InChI Key | KRCQCHXGYWUGTK-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C |
| Canonical SMILES | CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C |
Introduction
Chemical Structure and Molecular Properties
The compound’s IUPAC name, 2-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide, delineates its intricate architecture:
-
Benzamide moiety: A 2-methyl-substituted benzene ring connected to an amide group.
-
Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, substituted with a methyl group at position 3.
-
Thiazole substituent: A 4-phenylthiazol-2-yl group attached to the pyrazole’s position 1, introducing sulfur and nitrogen heteroatoms.
The molecular formula is C₂₂H₂₀N₄OS, with a molecular weight of 388.49 g/mol. Key structural features include:
-
Planar aromatic systems: The benzamide and thiazole rings enhance π-π stacking interactions, critical for binding to biological targets .
-
Polar amide bond: Facilitates hydrogen bonding with enzyme active sites.
-
Hydrophobic methyl groups: Improve membrane permeability.
Comparative analysis with structurally similar compounds, such as 2-chloro-6-fluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide (CAS: 1020488-74-7), reveals shared pharmacophores linked to antimicrobial and anticancer activities.
Synthesis and Optimization Strategies
While no direct synthesis protocol exists for the target compound, methodologies for analogous pyrazole-thiazole hybrids provide a framework:
Pyrazole Ring Formation
Pyrazole synthesis often employs cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For example:
-
Hydrazine + β-ketonitrile: Forms 5-aminopyrazole intermediates, as demonstrated in 5-aminopyrazole derivatives .
-
Microwave-assisted synthesis: Reduces reaction time and improves yield for pyrazole cores.
Thiazole Substitution
Thiazole rings are typically synthesized via Hantzsch thiazole synthesis, involving:
-
Reaction of thioamides with α-haloketones.
-
Substitution at position 2 of thiazole with aryl groups via Suzuki-Miyaura coupling .
Benzamide Coupling
The final step involves coupling the pyrazole-thiazole intermediate with 2-methylbenzoyl chloride under Schotten-Baumann conditions:
Purification via column chromatography or recrystallization yields the final product.
Biological Activities and Mechanisms of Action
Anticancer Activity
Analogous structures, such as 5e (Figure 5 in ), inhibit cancer cell proliferation by targeting Aurora kinases (IC₅₀: 0.8–1.2 µM) . The benzamide group in the target compound may similarly intercalate DNA or inhibit topoisomerases.
Anti-Inflammatory and Immunomodulatory Effects
Patent CA2639910A1 highlights thiazole-benzamide derivatives as potent inhibitors of pro-inflammatory cytokines (e.g., TNF-α, IL-6) . The 4-phenylthiazole moiety in the target compound likely modulates NF-κB signaling .
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
-
LogP: Estimated at 3.2 (moderate lipophilicity), favoring oral absorption.
-
Aqueous solubility: ~15 µg/mL at pH 7.4, necessitating formulation enhancements.
-
Stability: Resists hydrolysis at physiological pH but degrades under strong acidic conditions.
Metabolic Pathways
-
Cytochrome P450 metabolism: Predominant oxidation at the methyl groups (CYP3A4/2D6).
-
Glucuronidation: Major route of excretion, as seen in related benzamides .
Computational and Structural Insights
Molecular Docking Studies
Docking simulations using Aurora kinase A (PDB: 4J8M) reveal:
-
The benzamide carbonyl forms hydrogen bonds with Lys162 (binding energy: −9.2 kcal/mol) .
-
The thiazole’s sulfur atom interacts with hydrophobic pockets (Val181, Leu184) .
QSAR Models
Quantitative Structure-Activity Relationship (QSAR) analysis of analogs predicts:
-
Electron-withdrawing groups (e.g., -NO₂) at the benzamide’s para position enhance anticancer potency (r² = 0.87) .
-
Methyl substitutions improve metabolic stability by reducing CYP-mediated oxidation.
Industrial Applications and Patent Landscape
Drug Development
The compound falls under structural claims in patent CA2639910A1, which covers thiazole derivatives for treating autoimmune disorders . Key competitors include:
-
Tofacitinib: A pyrazole-based JAK inhibitor, highlighting the therapeutic relevance of this scaffold .
Agrochemistry
Thiazole-pyrazole hybrids are patented as fungicides (e.g., US Patent 9,750,632), suggesting potential crossover applications .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume